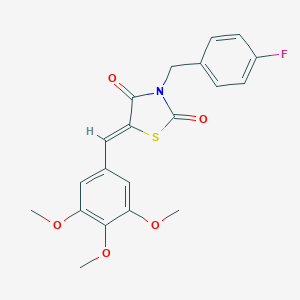
(5Z)-3-(4-fluorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-3-(4-fluorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of potential applications in the fields of medicine and biochemistry.
作用机制
The mechanism of action of (5Z)-3-(4-fluorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the inhibition of various enzymes and signaling pathways. Studies have shown that this compound can inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. Additionally, this compound has been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the activity of various enzymes and signaling pathways. Additionally, this compound has been found to have antioxidant properties, which may help to protect cells from oxidative damage.
实验室实验的优点和局限性
One advantage of using (5Z)-3-(4-fluorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is that it has been found to be highly effective at inhibiting the growth of cancer cells. Additionally, this compound has been found to have potential as an anti-inflammatory agent, which may be useful in the treatment of various inflammatory diseases. However, one limitation of using this compound in lab experiments is that it may have potential toxic effects at high concentrations.
未来方向
There are several future directions for research involving (5Z)-3-(4-fluorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione. One potential direction is to further explore its potential as an anti-cancer agent. This could involve studying its effects on different types of cancer cells, as well as investigating its potential in combination with other cancer treatments. Another potential direction is to further explore its anti-inflammatory properties, with the goal of developing new treatments for inflammatory diseases. Additionally, further research could be done to investigate the potential toxic effects of this compound at high concentrations, in order to better understand its safety profile.
合成方法
The synthesis of (5Z)-3-(4-fluorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 4-fluorobenzaldehyde and 3,4,5-trimethoxybenzylamine in the presence of acetic acid. The resulting Schiff base is then reacted with thiazolidine-2,4-dione to yield the final product. This synthesis method has been found to be efficient and yields a high purity product.
科学研究应用
(5Z)-3-(4-fluorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been studied for its potential use in a variety of scientific research applications. One potential application is in the field of cancer research. Studies have shown that this compound has the potential to inhibit the growth of cancer cells by inducing apoptosis. Additionally, this compound has been found to have potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
属性
分子式 |
C20H18FNO5S |
|---|---|
分子量 |
403.4 g/mol |
IUPAC 名称 |
(5Z)-3-[(4-fluorophenyl)methyl]-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H18FNO5S/c1-25-15-8-13(9-16(26-2)18(15)27-3)10-17-19(23)22(20(24)28-17)11-12-4-6-14(21)7-5-12/h4-10H,11H2,1-3H3/b17-10- |
InChI 键 |
BFRQTSKNSVRJHW-YVLHZVERSA-N |
手性 SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 5-(2,4-dimethoxyphenyl)-7-methyl-2-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306917.png)
![ethyl 2-[5-nitro-2-(4-methyl-1-piperazinyl)benzylidene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306918.png)
![ethyl 2-[5-nitro-2-(4-methyl-1-piperazinyl)benzylidene]-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306919.png)
![ethyl 5-(2-bromo-4,5-dimethoxyphenyl)-2-{[5-(2-cyanophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306921.png)
![ethyl 2-{[5-(2-cyanophenyl)-2-furyl]methylene}-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306923.png)
![2-[(5-bromo-2-thienyl)methylene]-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B306925.png)
![ethyl 2-{[5-(2-cyanophenyl)-2-furyl]methylene}-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306929.png)
![ethyl 2-{[5-(2-cyanophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306933.png)
![ethyl 2-{[5-(2-cyanophenyl)-2-furyl]methylene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306934.png)
![(2E,5E)-5-(3-methoxybenzylidene)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B306935.png)
![2-[(2,6-Dimethylphenyl)imino]-5-(3-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B306936.png)
![(2E,5E)-3-ethyl-5-(3-hydroxybenzylidene)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B306937.png)
![5-Benzylidene-2-[(2,6-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B306938.png)
